1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the chalcone family Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one
- (E)-1-(4-bromophenyl)-3-(2,6-difluorophenyl)prop-2-en-1-one
Uniqueness
(E)-1-(4-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl rings. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACCFACBMBHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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